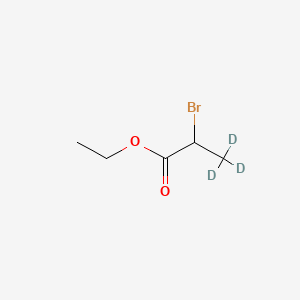

Ethyl 2-bromopropionate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9BrO2 |

|---|---|

Molecular Weight |

184.05 g/mol |

IUPAC Name |

ethyl 2-bromo-3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/i2D3 |

InChI Key |

ARFLASKVLJTEJD-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)Br |

Canonical SMILES |

CCOC(=O)C(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromopropionate-d3 is the deuterium-labeled analogue of Ethyl 2-bromopropionate. This stable isotope-labeled compound serves as a valuable tool in pharmaceutical research and development, primarily as an internal standard for quantitative analysis and as a tracer in metabolic and pharmacokinetic studies. The incorporation of deuterium at the C3 position provides a distinct mass signature, allowing for its differentiation from the endogenous, non-labeled compound in biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of three deuterium atoms.

Table 1: Physicochemical Properties of this compound and Ethyl 2-bromopropionate

| Property | This compound | Ethyl 2-bromopropionate |

| Chemical Formula | C₅H₆D₃BrO₂ | C₅H₉BrO₂ |

| Molecular Weight | 184.05 g/mol | 181.03 g/mol [1] |

| CAS Number | 1398066-14-2 | 535-11-5[1] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | ~156-160 °C (lit.) | 156-160 °C (lit.)[1] |

| Density | ~1.394 g/mL at 25 °C (lit.) | 1.394 g/mL at 25 °C (lit.)[1] |

| Refractive Index | ~1.446 (n20/D) (lit.) | 1.446 (n20/D) (lit.)[1] |

| Isotopic Purity | ≥ 99 atom % D | N/A |

| Chemical Purity | ≥ 98% | ≥ 98% |

Note: Some physical properties for the deuterated compound are estimated based on the non-deuterated form due to a lack of specific experimental data.

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with the significant difference being the absence of the signal corresponding to the methyl protons at the C3 position. The quartet for the methine proton and the quartet and triplet for the ethyl group protons would remain.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated methyl group, which will be a triplet due to coupling with deuterium, and it will be shifted slightly upfield compared to the non-deuterated analogue.

-

²H NMR: A deuterium NMR spectrum would show a singlet corresponding to the three deuterium atoms at the C3 position.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 184 and 186 with an approximate 1:1 ratio, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br). This is 3 mass units higher than the molecular ion of the non-deuterated compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, it can be synthesized by adapting established methods for the preparation of the non-deuterated compound, starting with a deuterated precursor. A general synthetic approach involves the esterification of 2-bromopropionic acid-d3 with ethanol.

Experimental Protocol: Synthesis of this compound (Adapted)

This protocol is adapted from the known synthesis of Ethyl 2-bromopropionate.

Materials:

-

2-Bromopropionic acid-d3

-

Anhydrous ethanol

-

Sulfuric acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropionic acid-d3 in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation to yield crude this compound.

-

Purify the crude product by distillation under reduced pressure to obtain the final product.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard and tracer in pharmacokinetic and metabolic studies.

Use as an Internal Standard

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte of interest. This compound can be used as an internal standard for the quantification of non-deuterated Ethyl 2-bromopropionate or other structurally related compounds.

Tracer in Pharmacokinetic and Metabolic Studies

Deuterium-labeled compounds are valuable tools for investigating the metabolic fate of drugs.[2] The deuterium substitution can lead to a kinetic isotope effect, potentially altering the rate of metabolism at the site of deuteration. This can be exploited to study metabolic pathways and to develop drugs with improved pharmacokinetic profiles.[2]

Experimental Protocol: In Vivo Pharmacokinetic Study (General)

This is a generalized protocol illustrating how this compound might be used in a preclinical pharmacokinetic study.

Study Design:

-

Test Animals: Male Sprague-Dawley rats (n=3-5 per group).

-

Test Article: A drug candidate that is metabolized to a compound for which Ethyl 2-bromopropionate can serve as a tracer, or a study where this compound itself is the subject of investigation.

-

Administration: Intravenous (IV) bolus or oral gavage.

-

Dosing: A specific dose of the test article co-administered with a known amount of this compound.

Procedure:

-

Acclimate the animals to the study conditions.

-

Administer the test article and this compound to the animals.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via a cannulated vessel.

-

Process the blood samples to obtain plasma.

-

Prepare the plasma samples for analysis by protein precipitation or liquid-liquid extraction.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug, its metabolites, and this compound.

-

Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Caption: Workflow of a typical pharmacokinetic study.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a specialized chemical tool with significant applications in the field of drug discovery and development. Its primary utility as an internal standard and a metabolic tracer makes it an invaluable asset for researchers and scientists working to understand and optimize the pharmacokinetic and metabolic properties of new drug candidates. While detailed experimental data for the deuterated form is scarce, its properties and behavior can be largely inferred from its well-characterized non-deuterated analogue, allowing for its effective implementation in a research setting.

References

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 2-bromopropionate-d3, a crucial tool in modern pharmaceutical research and development.

Core Chemical Properties

This compound is the deuterium-labeled form of Ethyl 2-bromopropionate. Deuterium labeling, the substitution of hydrogen with its heavier, stable isotope deuterium, provides a molecule with nearly identical chemical properties to its non-labeled counterpart but with a distinct, higher mass. This property is invaluable for its primary application as an internal standard in quantitative bioanalytical methods.

Table 1: Comparison of Chemical and Physical Properties

| Property | This compound | Ethyl 2-bromopropionate |

| Molecular Formula | C₅H₆D₃BrO₂ | C₅H₉BrO₂ |

| Molecular Weight | 184.05 g/mol [1] | 181.03 g/mol [2][3] |

| CAS Number | 1398066-14-2 | 535-11-5 |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | Not specified (expected to be similar to non-deuterated form) | 156-160 °C[3] |

| Density | Not specified (expected to be similar to non-deuterated form) | 1.394 g/mL at 25 °C[3] |

| Refractive Index | Not specified (expected to be similar to non-deuterated form) | n20/D 1.446[3] |

| Solubility | Soluble in organic solvents like ether and alcohol; limited solubility in water.[4] | Soluble in organic solvents like ether and alcohol; limited solubility in water.[4] |

Synthesis and Purification

The synthesis of this compound involves the esterification of 2-bromopropionic acid with deuterated ethanol or the bromination of deuterated ethyl propionate. A representative experimental protocol for its synthesis is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the esterification of 2-bromopropionic acid with ethanol-d6.

Materials:

-

2-bromopropionic acid

-

Ethanol-d6 (D, 99.5%)

-

Sulfuric acid (concentrated)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask, add 2-bromopropionic acid (1 mole equivalent).

-

Slowly add ethanol-d6 (1.2 mole equivalents) to the flask while stirring.

-

Carefully add concentrated sulfuric acid (0.1 mole equivalents) dropwise to the mixture as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Application in Quantitative Bioanalysis

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation, chromatography, and ionization.[5]

Experimental Protocol: Quantitative Analysis of a Pro-drug using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general workflow for the quantification of a hypothetical pro-drug, which upon hydrolysis, releases a molecule that can be derivatized with Ethyl 2-bromopropionate.

Objective: To quantify the concentration of "Pro-drug X" in human plasma by converting it to a derivatized analyte and using this compound as an internal standard.

Materials:

-

Human plasma samples containing "Pro-drug X"

-

This compound (Internal Standard Stock Solution)

-

Ethyl 2-bromopropionate (Analyte Derivatizing Agent)

-

Acetonitrile (protein precipitation solvent)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

To 100 µL of each plasma sample, standard, and quality control sample, add 10 µL of the this compound internal standard stock solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new set of tubes.

-

Add the derivatizing agent, Ethyl 2-bromopropionate, and incubate to convert the hydrolyzed pro-drug into the target analyte.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Analyte: [M+H]+ → fragment ion

-

Internal Standard (this compound derivatized analyte): [M+d3+H]+ → fragment ion

-

-

Optimize cone voltage and collision energy for both the analyte and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of "Pro-drug X" in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the synthesis and analytical workflow involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Bioanalytical workflow using this compound.

References

Technical Guide: Physical Properties of Ethyl 2-bromopropionate-d3

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-bromopropionate-d3. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

Deuterated compounds, such as this compound, are of significant interest in pharmaceutical research for their potential to alter metabolic profiles and pharmacokinetics.[1] While specific experimental data for the deuterated form is limited, the physical properties are expected to be very similar to its non-deuterated counterpart, Ethyl 2-bromopropionate. The primary difference lies in the molecular weight due to the substitution of three hydrogen atoms with deuterium.

Data Summary

The following table summarizes the key physical properties for both this compound and its non-deuterated analog.

| Property | This compound | Ethyl 2-bromopropionate |

| Molecular Formula | C5H6D3BrO2[1] | C5H9BrO2[2][3][4][5][6][7] |

| Molecular Weight | 184.05 g/mol [1] | 181.03 g/mol [2][3][5][6] |

| CAS Number | 1398066-14-2[1] | 535-11-5[4][5][6][7][8] |

| Appearance | - | Clear to light yellow liquid[5][9] |

| Boiling Point | - | 156-160 °C[4][5][6] |

| Density | - | 1.394 g/mL at 25 °C[4][6] |

| Refractive Index | - | n20/D 1.446[4][6] |

Note: Properties for this compound, other than molecular weight and formula, are inferred from the non-deuterated form due to a lack of specific experimental data.

Logical Relationship of Deuteration

The following diagram illustrates the relationship between the standard and deuterated forms of Ethyl 2-bromopropionate and their fundamental physical characteristics.

Caption: Isotopic relationship and physical properties.

Experimental Protocols

While specific experimental data for this compound is not widely published, the following outlines standard methodologies for determining the key physical properties of a liquid organic compound.

1. Determination of Boiling Point

-

Apparatus: A distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A small volume of the sample is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The flask is gently heated.

-

The temperature at which the liquid boils and its vapor condenses and drips into the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

-

2. Determination of Density

-

Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

-

The weight of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Determination of Refractive Index

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical sample.

Caption: Workflow for physical property analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl (2R)-2-bromopropanoate | C5H9BrO2 | CID 7003709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 5. Ethyl 2-Bromopropionate, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]

- 6. Ethyl 2-bromopropionate CAS#: 535-11-5 [m.chemicalbook.com]

- 7. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]

- 8. Ethyl 2-bromopropionate - [sigmaaldrich.com]

- 9. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3: Molecular Weight and Structural Analysis

For researchers, scientists, and professionals engaged in drug development and isotopic labeling, a precise understanding of the molecular characteristics of deuterated compounds is paramount. This technical guide provides a detailed analysis of Ethyl 2-bromopropionate-d3, focusing on its molecular weight and the foundational principles of its isotopic composition.

Molecular Weight Comparison

The introduction of deuterium atoms into a molecule alters its molecular weight. The following table summarizes the molecular formulas and weights of both standard Ethyl 2-bromopropionate and its deuterated analogue, this compound. This data is crucial for mass spectrometry analysis, reaction stoichiometry, and the preparation of standards for quantitative assays.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03[1][2][3][4][5][6][7] |

| This compound | C₅H₆D₃BrO₂ | 184.05 |

The molecular weight of Ethyl 2-bromopropionate is widely cited as 181.03 g/mol .[1][2][3][4][5][6][7] The deuterated form, specifically Ethyl 2-bromopropionate-3,3,3-d3, indicates the substitution of the three hydrogen atoms on the terminal methyl group of the propionate backbone with deuterium.

Experimental Protocols

Calculation of Molecular Weight of this compound:

The molecular weight of the deuterated compound is calculated by subtracting the mass of the three replaced protium (¹H) atoms and adding the mass of three deuterium (²H) atoms.

-

Start with the molecular weight of the non-deuterated compound:

-

Ethyl 2-bromopropionate (C₅H₉BrO₂) = 181.03 g/mol

-

-

Determine the atomic mass of protium (¹H) and deuterium (²H):

-

Calculate the mass difference:

-

Mass of 3 protium atoms = 3 * 1.007825 Da = 3.023475 Da

-

Mass of 3 deuterium atoms = 3 * 2.014102 Da = 6.042306 Da

-

-

Calculate the molecular weight of the deuterated compound:

-

Molecular Weight of this compound = (Molecular Weight of Ethyl 2-bromopropionate) - (Mass of 3 ¹H) + (Mass of 3 ²H)

-

Molecular Weight = 181.03 - 3.023475 + 6.042306 ≈ 184.05 g/mol

-

Visualization of Isotopic Labeling

The following diagrams illustrate the chemical structures of Ethyl 2-bromopropionate and its deuterated form, highlighting the specific location of the deuterium substitution.

Caption: Structure of Ethyl 2-bromopropionate.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 3. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 4. buyisotope.com [buyisotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2,3-dibromopropionate CAS#: 3674-13-3 [m.chemicalbook.com]

An In-Depth Technical Guide to Ethyl 2-bromopropionate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromopropionate-d3, a deuterated analog of Ethyl 2-bromopropionate. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry.

Core Compound Data

This compound is a stable, isotopically labeled compound where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This substitution offers a valuable tool for researchers due to the distinct mass difference between hydrogen and deuterium, which can be readily detected by mass spectrometry.

| Property | Value |

| CAS Number | 1398066-14-2 |

| Molecular Formula | CD₃CH(Br)COOCH₂CH₃ |

| Molecular Weight | 184.05 g/mol |

| Isotopic Enrichment | 99 atom % D |

| Appearance | Liquid |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available deuterated amino acid, L-Alanine-d3. The general procedure involves the diazotization of L-Alanine-d3 to form 2-bromo-3,3,3-d3-propanoic acid, followed by Fischer esterification to yield the final product.

Step 1: Synthesis of 2-bromo-3,3,3-d3-propanoic acid from L-Alanine-d3

This procedure is adapted from the synthesis of 2-bromopropanoic acid from L-alanine.[1]

-

Diazotization: L-Alanine-d3 is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures (typically 0-5 °C). This reaction converts the primary amine group of the amino acid into a diazonium salt, which is an excellent leaving group.

-

Bromination: The diazonium salt is subsequently displaced by a bromide ion from the hydrobromic acid, resulting in the formation of 2-bromo-3,3,3-d3-propanoic acid with inversion of stereochemistry.

-

Extraction: The product is then extracted from the aqueous reaction mixture using an organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-bromo-3,3,3-d3-propanoic acid.

Step 2: Fischer Esterification

-

Reaction Setup: The crude 2-bromo-3,3,3-d3-propanoic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ethyl ester.

-

Workup: After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.

-

Extraction and Purification: The this compound is extracted with an organic solvent. The organic layer is washed with water and brine, dried, and the solvent is evaporated. The final product can be further purified by distillation under reduced pressure.

Applications in Drug Development: A Workflow Example

Deuterated compounds like this compound are invaluable in drug discovery and development, particularly in pharmacokinetic and metabolic studies.[2] A common application is its use as an internal standard in quantitative mass spectrometry-based assays. A more advanced application that highlights the utility of deuterium labeling is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), which is used to probe protein conformation and dynamics.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow

HDX-MS is a powerful technique used to study protein-ligand interactions, protein folding, and conformational changes. The workflow involves exposing a protein to a deuterated buffer and measuring the rate of deuterium uptake by mass spectrometry. The presence of a ligand, such as a drug candidate, can alter the deuterium exchange rates in specific regions of the protein, revealing binding sites and allosteric effects.

Below is a diagram illustrating a typical bottom-up HDX-MS workflow.

Caption: A schematic of a typical bottom-up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflow.

This workflow demonstrates how stable isotope labeling, a field to which compounds like this compound belong, plays a crucial role in modern drug discovery by providing detailed insights into molecular interactions.

References

Ethyl 2-bromopropionate-d3 structure

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of Ethyl 2-bromopropionate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

This compound is a stable isotope-labeled compound where three hydrogen atoms in the methyl group of ethyl 2-bromopropionate have been replaced with deuterium. This labeling is a powerful tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative analysis.

Chemical Structure:

The canonical SMILES representation for the non-deuterated compound is CCOC(=O)C(C)Br. For the d3 variant, where the terminal methyl group is deuterated, the structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Ethyl 2-bromopropionate and its d3-isotopologue. Properties for the deuterated compound are estimated based on the non-deuterated form, as specific experimental data is limited.

| Property | Ethyl 2-bromopropionate | This compound (estimated) | Reference |

| Molecular Formula | C5H9BrO2 | C5H6D3BrO2 | [1] |

| Molecular Weight | 181.03 g/mol | 184.05 g/mol | [2] |

| CAS Number | 535-11-5 | 1398066-14-2 | [2][3] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1] |

| Boiling Point | 156-160 °C | 156-160 °C | [2][4] |

| Density | 1.394 g/mL at 25 °C | ~1.41 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.446 | ~1.446 | [2] |

| Solubility | Soluble in organic solvents like ether and alcohol; limited solubility in water. | Soluble in organic solvents like ether and alcohol; limited solubility in water. | [1] |

| InChI Key | ARFLASKVLJTEJD-UHFFFAOYSA-N | ARFLASKVLJTEJD-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be adapted from established methods for the non-deuterated compound, using a deuterated starting material. A common approach involves the esterification of 2-bromopropionic acid with ethanol or the bromination of a deuterated propionate precursor.

Proposed Synthetic Workflow:

A plausible synthetic route starts from commercially available d4-propionic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from established methods):

-

Step 1: Bromination of Propionic Acid-d4

-

To a stirred solution of propionic acid-d4, add a catalytic amount of red phosphorus or phosphorus tribromide.

-

Slowly add bromine (1.1 equivalents) to the mixture at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for several hours until the red color of bromine disappears.

-

Cool the mixture and purify the resulting 2-bromopropionic acid-d3 by distillation under reduced pressure.

-

-

Step 2: Esterification of 2-Bromopropionic Acid-d3

-

Combine 2-bromopropionic acid-d3 with an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Spectroscopic Data

The incorporation of deuterium atoms leads to predictable changes in the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant difference will be the absence of the doublet corresponding to the C3 methyl protons. The quartet for the C2 proton will simplify to a singlet, as the coupling to the adjacent methyl protons is removed. The signals for the ethyl group (a quartet and a triplet) will remain unchanged.

-

¹³C NMR: The signal for the C3 carbon will be observed as a multiplet with a lower intensity due to coupling with deuterium (C-D coupling) and the absence of the Nuclear Overhauser Effect from the attached deuterons.

-

²H NMR: A signal corresponding to the deuterium atoms at the C3 position would be observed.

Mass Spectrometry (MS):

The molecular ion peak (M+) in the mass spectrum of this compound will be shifted to a higher m/z value by 3 units compared to the non-deuterated compound due to the three deuterium atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be retained.

Infrared (IR) Spectroscopy:

The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Summary of Spectroscopic Data:

| Spectroscopic Technique | Ethyl 2-bromopropionate | This compound (Expected) | Reference |

| ¹H NMR (CDCl₃) | δ 1.83 (d, 3H), 4.24 (q, 2H), 4.36 (q, 1H), 1.31 (t, 3H) | δ 4.36 (s, 1H), 4.24 (q, 2H), 1.31 (t, 3H) | [4] |

| Mass Spectrum (EI) | M+ at m/z 180/182 | M+ at m/z 183/185 | [6] |

| IR Spectroscopy | C-H stretch: ~2980 cm⁻¹ | C-D stretch: ~2200 cm⁻¹ | [7] |

Applications in Research and Drug Development

Deuterium-labeled compounds like this compound are valuable tools in pharmaceutical research.[3]

Potential Applications:

-

Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug, often leading to a slower rate of metabolism (the "kinetic isotope effect"). This can be used to improve the pharmacokinetic properties of a drug candidate.[3]

-

Mechanistic Elucidation: Used as a tracer to follow the metabolic fate of molecules in biological systems.

-

Internal Standards: Its distinct mass allows it to be used as an internal standard for the accurate quantification of the non-deuterated analyte in complex biological matrices by mass spectrometry.

Logical Relationship of Applications:

Caption: Key application areas for this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Ethyl 2-bromopropionate 99 535-11-5 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-bromopropionate(535-11-5) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromopropionate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for Ethyl 2-bromopropionate-d3, a deuterated analog of Ethyl 2-bromopropionate. Given the limited availability of direct synthetic protocols for the deuterated compound, this document outlines a robust two-step synthesis adapted from established methods for the non-deuterated counterpart. The proposed pathway involves the α-bromination of commercially available propionic-d4 acid followed by Fischer esterification.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical yields and purities reported for analogous non-deuterated reactions and should be considered as representative targets.

| Parameter | 2-Bromopropionic-d3 Acid (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₃H₂D₃BrO₂ | C₅H₆D₃BrO₂ |

| Molecular Weight | 156.01 g/mol | 184.06 g/mol |

| Theoretical Yield | Based on starting propionic-d4 acid | Based on 2-bromopropionic-d3 acid |

| Expected Yield | 75-85% | 80-90% |

| Appearance | Colorless to pale yellow liquid/solid | Colorless liquid |

| Boiling Point | ~118-120 °C / 15 mmHg | ~159-161 °C (atmospheric pressure) |

| Purity (by GC-MS) | ≥97% | ≥98% |

| Isotopic Purity | ≥98% D | ≥98% D |

Experimental Protocols

Step 1: Synthesis of 2-Bromopropionic-d3 Acid

This procedure is adapted from the well-known Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids.

Materials:

-

Propionic-2,2,3,d4 acid (CD₃CD₂CO₂H)

-

Red phosphorus (catalytic amount)

-

Bromine (Br₂)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic-d4 acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently to 40-50 °C.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture under reflux until the red-brown color of bromine disappears, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude 2-bromopropionic-d3 acid.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step employs a standard Fischer esterification method.

Materials:

-

2-Bromopropionic-d3 acid

-

Anhydrous ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromopropionic-d3 acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to yield the final product.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical progression of the synthesis.

Commercial Sourcing and Technical Guide for Ethyl 2-bromopropionate-d3

For researchers, scientists, and professionals in drug development, the procurement of high-quality deuterated compounds is a critical step in various stages of research and development. This guide provides an in-depth overview of the commercial suppliers of Ethyl 2-bromopropionate-d3 (CAS Number: 1398066-14-2), a deuterated analog of Ethyl 2-bromopropionate. This document outlines key technical data, potential synthesis strategies, and a workflow for sourcing this specific isotopically labeled compound.

Introduction to this compound

This compound is a stable isotope-labeled compound where three hydrogen atoms on the methyl group at the 3-position have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, including:

-

Pharmacokinetic Studies: Used as an internal standard in mass spectrometry-based bioanalysis to accurately quantify the non-deuterated drug or its metabolites in biological matrices.

-

Metabolic Profiling: To trace the metabolic fate of the propionate moiety in drug candidates or other bioactive molecules.

-

Mechanistic Studies: To investigate reaction mechanisms where the C-H bond at the 3-position is involved.

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer this compound. The table below summarizes the key quantitative data from prominent vendors to facilitate a comparative assessment for procurement.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |

| MedChemExpress | This compound | HY-I0705S | Not specified | Not specified | 1 mg, 5 mg, 10 mg |

| CDN Isotopes | Ethyl (±)-2-Bromopropionate-3,3,3-d3 | D-7390 | 99 atom % D | Not specified | 0.25 g, 0.5 g |

| LGC Standards | Ethyl (±)-2-Bromopropionate-3,3,3-d3 | CDN-D-7390 | 99 atom % D | min 98% | 0.25 g, 0.5 g |

| Toronto Research Chemicals | Ethyl (±)-2-Bromopropionate-3,3,3-d3 | Not readily available | Not specified | Not specified | Inquire for details |

Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website or contact them directly for the most current information. A Certificate of Analysis (CoA) should be requested from the supplier to obtain detailed information on purity and analytical methods used for quality control.

Experimental Protocols: A Plausible Synthesis Route

While specific, detailed proprietary synthesis protocols from commercial suppliers are not publicly available, a plausible method for the preparation of this compound can be adapted from established procedures for the synthesis of the non-deuterated analog. A common approach involves the esterification of 2-bromopropionic acid. To introduce the deuterium labels, one would start with a deuterated precursor.

A potential synthetic route is the Hell-Volhard-Zelinsky bromination of propionic acid-d4 followed by esterification:

-

Bromination of Propionic Acid-d4: Propionic acid-d4 (CD3CD2COOH) is reacted with bromine (Br2) in the presence of a catalytic amount of phosphorus tribromide (PBr3). This reaction selectively brominates the alpha-carbon, yielding 2-bromopropionic acid-d3 (CD3CH(Br)COOH).

-

Esterification: The resulting 2-bromopropionic acid-d3 is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to produce this compound.

-

Purification: The crude product is typically purified by distillation under reduced pressure to yield the final high-purity product.

It is crucial to note that this is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for successful implementation.

Sourcing Workflow

The process of sourcing a specialized chemical like this compound involves several key steps, from initial identification to final procurement. The following diagram illustrates a typical workflow for researchers.

This guide provides a foundational understanding for researchers and drug development professionals seeking to source and utilize this compound. By carefully evaluating suppliers and understanding the technical specifications of the compound, scientists can ensure the quality and reliability of their research materials.

Technical Guide: Purity and Isotopic Enrichment of Ethyl 2-bromopropionate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of Ethyl 2-bromopropionate-d3, a deuterated analog of Ethyl 2-bromopropionate. This document outlines typical specifications, detailed analytical methodologies for quality control, and a plausible synthetic route. The information presented here is essential for researchers utilizing this compound in drug development, metabolic studies, and as an internal standard in mass spectrometry-based quantitative analyses.

Quantitative Data Summary

The purity and isotopic enrichment of this compound are critical parameters that ensure the reliability and reproducibility of experimental results. The following tables summarize the typical specifications for this compound.

Table 1: Chemical Purity of this compound

| Parameter | Specification | Analysis Method |

| Chemical Purity | ≥98.0% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Impurity Profile | Report individual impurities >0.1% | GC-MS |

| Residual Solvents | Per USP <467> | Headspace GC-MS |

Table 2: Isotopic Enrichment of this compound

| Parameter | Specification | Analysis Method |

| Deuterium Enrichment | ≥98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Distribution | Report relative abundance of d0, d1, d2, d3 species | Mass Spectrometry |

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methods. The following sections detail the experimental protocols for the analysis of this compound.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the chemical purity of this compound and to identify and quantify any impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents:

-

Ethyl Acetate (GC grade)

-

Helium (carrier gas, 99.999% purity)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas Flow (Helium): 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-300

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Calculate the chemical purity by determining the peak area percentage of the main component relative to the total area of all peaks.

-

Identify and quantify impurities by comparing their mass spectra to a spectral library and calculating their respective area percentages.

-

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is used to determine the degree of deuteration at the specified positions within the this compound molecule.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher)

Reagents:

-

Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl3.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

The isotopic enrichment is determined by comparing the integral of the residual proton signal of the deuterated methyl group to the integral of a non-deuterated proton signal in the molecule (e.g., the ethyl group protons).

-

-

²H NMR Acquisition (Optional but Recommended):

-

Acquire a deuterium NMR spectrum.

-

The presence of a signal corresponding to the chemical shift of the methyl group confirms the position of deuteration.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the residual proton signal in the methyl position (around 1.8 ppm) and a reference proton signal from the ethyl group (e.g., the CH2 quartet around 4.2 ppm).

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [1 - (Integral of residual CH3 / (Integral of reference CH2 / 2))] x 100

-

-

Mandatory Visualizations

Analytical Workflow for Purity and Isotopic Enrichment

Caption: Workflow for determining chemical purity and isotopic enrichment.

Hypothetical Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a deuterated precursor.

Caption: A plausible synthetic route for this compound.

An In-depth Technical Guide to the Storage and Handling of Ethyl 2-bromopropionate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions required for Ethyl 2-bromopropionate-d3. The information is compiled from safety data sheets and chemical supplier information to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is the deuterated isotopologue of Ethyl 2-bromopropionate. While its chemical reactivity is analogous to the non-deuterated compound, the presence of deuterium may be utilized in mechanistic studies or to alter metabolic profiles in drug development.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Synonym(s) | Ethyl α-Bromopropionate-d3, 2-Bromopropionic Acid Ethyl Ester-d3 | [1][2] |

| CAS Number | 1398066-14-2 | [1] |

| Molecular Formula | CD₃CH(Br)COOCH₂CH₃ | [1] |

| Molecular Weight | 184.05 g/mol | [1] |

| Isotopic Enrichment | ≥99 atom % D | [1] |

| Appearance | Clear light yellow liquid | [3] |

| Boiling Point | 156-160 °C (for non-deuterated) | [4][5] |

| Density | 1.394 g/mL at 25 °C (for non-deuterated) | [5][6] |

| Flash Point | 51 °C (closed cup) (for non-deuterated) | [5] |

| Refractive Index | n20/D 1.446 (for non-deuterated) | [6] |

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and purity of this compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Details |

| Temperature | Room temperature; Store below +30°C.[6] | Store in a cool, dry, and well-ventilated place.[4][5][7] |

| Container | Keep container tightly closed.[4][5][7] | Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4][5] |

| Atmosphere | Store in a dry environment.[4] | --- |

| Light Exposure | Protect from light.[5][7] | The non-deuterated compound is noted to be light-sensitive and may yellow upon exposure.[3][7] |

| Stability | Stable if stored under recommended conditions.[1] | The compound should be re-analyzed for chemical purity after three years of storage.[1] |

| Incompatible Materials | Acids, Bases, Reducing Agents, Oxidizing Agents.[7] | Violent reactions are possible with bases, strong oxidizing agents, and acids. |

| Storage Area | Flammables area; Corrosives area.[7] | --- |

Handling and Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][7] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[3][4]

Table 3: Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification | Rationale |

| Ventilation | Use only under a chemical fume hood.[8] | To avoid inhalation of vapor or mist and ensure adequate ventilation.[4][5] |

| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[4] | To prevent serious eye damage.[7] In case of eye contact, rinse cautiously with water for several minutes.[4][5] |

| Hand Protection | Handle with gloves.[4] | Inspect gloves prior to use and use proper removal technique to avoid skin contact.[4] |

| Skin and Body Protection | Wear protective clothing; a complete suit protecting against chemicals is recommended.[4][5] | To prevent skin burns.[7] If skin contact occurs, take off contaminated clothing and rinse skin with water.[5] |

| Respiratory Protection | Use a full-face respirator with appropriate cartridges if engineering controls are insufficient.[5] | To protect the respiratory tract from corrosive vapors.[3] |

General Handling Procedures:

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

Caption: Logical workflow for receiving, handling, storing, and disposing of this compound.

Experimental Protocol: Synthesis of an ATRP Macroinitiator

This section provides a representative experimental protocol for a common application of ethyl bromopropionate derivatives: the synthesis of a macroinitiator for Atom Transfer Radical Polymerization (ATRP). This protocol is for illustrative purposes and should be adapted and optimized for specific experimental requirements.

Objective: To synthesize a hydroxyl-terminated poly(ethylene glycol) (PEG)-based macroinitiator using this compound.

Materials:

-

Poly(ethylene glycol) monomethyl ether (mPEG-OH, Mn = 2000 g/mol )

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mPEG-OH (10 g, 5 mmol) in 100 mL of anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add DMAP (0.305 g, 2.5 mmol) and stir until fully dissolved.

-

-

Addition of Reagents:

-

In a separate vial, dissolve this compound (1.38 g, 7.5 mmol) in 10 mL of anhydrous DCM.

-

Add the this compound solution to the flask containing the mPEG-OH solution.

-

In another vial, dissolve DCC (1.55 g, 7.5 mmol) in 15 mL of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The formation of a white precipitate (dicyclohexylurea) will be observed.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the resulting viscous liquid in a minimal amount of DCM.

-

Precipitate the product by adding the DCM solution dropwise to 500 mL of cold, stirring diethyl ether.

-

Collect the white precipitate by filtration.

-

Repeat the dissolution-precipitation step two more times to ensure high purity.

-

Dry the final product under vacuum overnight.

-

-

Characterization:

-

Confirm the structure and purity of the resulting macroinitiator (mPEG-O₂C-CH(Br)-CD₃) using ¹H NMR and Gel Permeation Chromatography (GPC).

-

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of a PEG-based ATRP macroinitiator.

Emergency Procedures

In Case of Accidental Release:

-

Evacuate personnel to a safe area.[4]

-

Ensure adequate ventilation.[4]

-

Use personal protective equipment.[4]

-

Prevent further leakage if safe to do so. Do not let the product enter drains.[4][5]

-

Contain the spillage with non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[5]

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[4][5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] Remove contact lenses if present and easy to do.[4][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-bromopropionate-d3 in Organic Solvents

Introduction

Ethyl 2-bromopropionate-d3 is the deuterated form of Ethyl 2-bromopropionate, a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.[2][3][4] Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the known solubility of Ethyl 2-bromopropionate and outlines a general experimental protocol for determining solubility.

Physicochemical Properties of Ethyl 2-bromopropionate

A summary of the key physicochemical properties of the non-deuterated Ethyl 2-bromopropionate is provided below. These properties influence its solubility characteristics.

| Property | Value |

| Molecular Formula | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol [5] |

| Appearance | Clear colorless to very slightly yellow liquid[3][4] |

| Boiling Point | 156-160 °C[3][4] |

| Density | 1.394 g/mL at 25 °C[3][4] |

| Refractive Index | n20/D 1.446[3][4] |

Solubility Data

The following table summarizes the qualitative solubility of Ethyl 2-bromopropionate in various solvents based on available data. The principle of "like dissolves like" generally applies, where nonpolar or weakly polar compounds tend to dissolve in solvents of similar polarity.

| Solvent | Qualitative Solubility |

| Water | Immiscible[3][4] |

| Chloroform | Slightly Soluble[3][4] |

| Methanol | Slightly Soluble[3][4] |

Based on its structure (an ester with a halogen), it is anticipated to be soluble in a range of common organic solvents such as ethers, ketones, and hydrocarbons.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is a qualitative to semi-quantitative approach.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Small, dry test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

Solvent Addition: Into a clean, dry test tube, add a specific volume (e.g., 1 mL) of the chosen organic solvent.[6][7]

-

Solute Addition: To the solvent, add a small, measured amount of this compound (e.g., 0.05 mL or approximately 25 mg).[7]

-

Mixing: Stopper the test tube and shake it vigorously or use a vortex mixer for a set period (e.g., 10-20 seconds) to ensure thorough mixing.[6][7]

-

Observation: After mixing, allow the solution to stand and observe the mixture.

-

Soluble (Miscible): If the this compound completely dissolves to form a single, clear liquid phase, it is considered soluble or miscible.[6]

-

Insoluble (Immiscible): If two distinct layers form, the compound is insoluble or immiscible.[6]

-

Partially Soluble: If the solute does not completely dissolve but a noticeable amount has entered the solvent phase (indicated by a change in volume of the solute phase or cloudiness that resolves into a smaller second phase), it is partially soluble.

-

-

Temperature Control (Optional): For more precise measurements, the test tubes can be placed in a constant temperature bath to determine solubility at a specific temperature.

-

Record Keeping: Meticulously record the solvent used, the amounts of solute and solvent, the temperature, and the observed solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 4. Ethyl 2-bromopropionate CAS#: 535-11-5 [m.chemicalbook.com]

- 5. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unlocking Molecular Secrets: A Technical Guide to the Key Applications of Deuterated Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms (¹H) are replaced by their stable, heavier isotope deuterium (²H or D), are powerful and versatile tools in modern scientific research. This substitution, while seemingly minor, imparts unique physicochemical properties that can be exploited to probe molecular structure, dynamics, and metabolic pathways with remarkable precision. This in-depth technical guide explores the core applications of deuterated compounds, providing researchers with the foundational knowledge to leverage these powerful isotopic tools in their own work. The primary applications covered include their use in Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and as metabolic tracers, with a particular focus on the kinetic isotope effect (KIE) in drug development.

Enhancing Drug Efficacy and Safety through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of a reaction.[1][2] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break.[2] In drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes, this can lead to a slower rate of drug breakdown.[1][2]

This principle is strategically employed in drug development to improve the pharmacokinetic profiles of therapeutic agents. By selectively deuterating metabolically vulnerable positions on a drug molecule, it is possible to slow its metabolism, leading to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.[4][5] This can also shift metabolism away from the formation of toxic metabolites, thereby enhancing the safety profile of a drug.[6][7]

Quantitative Impact of Deuteration on Pharmacokinetics

The following table summarizes the observed changes in key pharmacokinetic parameters for several drugs upon deuteration.

| Drug | Deuterated Analog | Fold Change in Half-life (t½) | Fold Change in Area Under the Curve (AUC) | Fold Change in Maximum Concentration (Cmax) | Reference |

| Tetrabenazine | Deutetrabenazine | ~2 | ~2 | ~1.5 | [6][7] |

| Rofecoxib | d3-Rofecoxib | ~1.5 | ~1.6 | ~1.2 | [8] |

| Paroxetine | d4-Paroxetine | ~1.8 | ~2.5 | ~1.7 | [6] |

This table is a compilation of data from multiple sources and is intended for illustrative purposes. The exact values can vary depending on the study design and patient population.

Visualizing the Kinetic Isotope Effect

The following diagram illustrates the energetic basis of the primary kinetic isotope effect.

Caption: Energy profile illustrating the kinetic isotope effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds are indispensable in NMR spectroscopy, primarily as solvents for proton (¹H) NMR.[9][10] Since the deuterium nucleus resonates at a significantly different frequency from protons, using a deuterated solvent eliminates the large solvent signal that would otherwise obscure the signals from the analyte.[10][11][12]

Beyond their use as solvents, deuterium NMR (²H NMR) is a valuable technique for directly studying deuterated molecules.[13][14] It can be used to confirm the position and extent of deuterium incorporation in a molecule. Although less sensitive than ¹H NMR, ²H NMR provides a clean spectrum without interference from proton signals.

Experimental Considerations for Deuterium NMR

-

Solvent: Non-deuterated solvents are used for ²H NMR experiments to avoid a large solvent peak.[14]

-

Locking: Deuterium NMR is often run without a field-frequency lock, as the sample itself provides the deuterium signal. Shimming can be performed on a separate protonated sample or using gradient shimming techniques.[14]

-

Instrumentation: Standard NMR spectrometers can be used for ²H NMR, often utilizing the lock channel for detection.[14]

Mass Spectrometry (MS)

Deuterated compounds have several critical applications in mass spectrometry, enhancing both qualitative and quantitative analyses.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[15] The method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium from a deuterated buffer (e.g., D₂O).[15] The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons.[9][16] Regions of the protein that are highly structured or involved in binding interactions will exchange more slowly than flexible, solvent-exposed regions.[17]

By measuring the mass increase of proteolytic peptides over time using mass spectrometry, a map of deuterium uptake can be generated, providing insights into protein structure and dynamics.[9][11]

-

Protein Preparation: The protein of interest is prepared in a suitable aqueous buffer. The purity should be ≥95% to avoid interference.[18]

-

Deuterium Labeling: The protein solution is diluted with a D₂O-based buffer to initiate the exchange reaction. Samples are incubated for various time points, ranging from seconds to hours.[9][11][18]

-

Quenching: The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the temperature to 0°C.[9][11] This is typically achieved by adding a pre-chilled quench buffer.

-

Proteolytic Digestion: The quenched protein is immediately digested into peptides, usually with an acid-stable protease like pepsin. This is often performed online using an immobilized pepsin column.[9][15]

-

LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography at low temperature and analyzed by a high-resolution mass spectrometer to measure the mass of each peptide.[17][19]

-

Data Analysis: Specialized software is used to identify the peptides and calculate the amount of deuterium uptake for each peptide at each time point. This data is then used to generate deuterium uptake plots and heat maps, which can be mapped onto the protein's structure.[18][19]

Caption: A typical workflow for an HDX-MS experiment.

Deuterated Internal Standards in Quantitative Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays.[20][21] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass.[8][22] Deuterated analogs of the analyte are excellent internal standards because they co-elute with the non-deuterated analyte during chromatography and have similar ionization efficiencies in the mass spectrometer.[20] The mass difference allows for their separate detection and quantification, enabling accurate correction for variations in sample preparation, injection volume, and instrument response.[23]

Metabolic Tracers in Research

Deuterated compounds are invaluable tools for tracing metabolic pathways in living organisms.[23][24] Because deuterium is a stable, non-radioactive isotope, deuterated molecules can be safely administered to cells, animals, and even humans to study metabolism in vivo.[24]

By introducing a deuterated substrate (e.g., deuterated glucose or fatty acids) into a biological system, researchers can track the incorporation of deuterium into various metabolites using techniques like mass spectrometry or NMR.[25][26][27] This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the investigation of how metabolism is altered in disease states.[28][29]

Elucidating Metabolic Pathways with Deuterated Tracers

The following diagram illustrates a simplified example of using deuterated glucose to trace its fate through glycolysis and the citric acid cycle.

Caption: Using deuterated glucose to trace metabolic pathways.

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds can be achieved through various methods, ranging from simple exchange reactions to more complex multi-step syntheses.

General Synthetic Methodologies

-

Direct H/D Exchange: In some cases, acidic protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D₂O, often with a catalyst.[30]

-

Deuterated Reagents: A common approach is to use deuterated reagents in a chemical synthesis. For example, reduction reactions can be carried out with deuterium-donating agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).[30]

-

Synthesis from Deuterated Precursors: The synthesis can start from commercially available deuterated building blocks.[30]

-

Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen for deuterium from D₂ gas or D₂O.[31]

Example Experimental Protocol: Synthesis of 2-Deutero-D-glucose

This protocol is a simplified summary of a published procedure for the synthesis of 2-deutero-D-glucose.[32]

-

Starting Material: Benzyl 3-O-benzyl-4,6-benzylidene α-d-arabino-hexos-2-ulo-pyranoside.

-

Reduction: The starting material is dissolved in a mixture of dichloromethane and methanol. Sodium borodeuteride (NaBD₄) is added in portions to reduce the keto group to a deuterated hydroxyl group.

-

Deprotection: The protecting groups (benzyl and benzylidene) are removed by catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere.

-

Purification: The final product, 2-deutero-D-glucose, is purified by column chromatography.

Conclusion

Deuterated compounds are remarkably versatile tools that have found widespread application across various scientific disciplines. From enhancing the properties of pharmaceuticals to providing intricate details of protein dynamics and metabolic pathways, the strategic use of deuterium continues to push the boundaries of scientific discovery. This guide has provided an overview of the core principles and methodologies, equipping researchers with the knowledge to effectively incorporate these powerful isotopic probes into their research endeavors.

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 13. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. google.com [google.com]

- 18. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]

- 19. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. texilajournal.com [texilajournal.com]

- 21. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 22. scispace.com [scispace.com]

- 23. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 24. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Deuterated Compounds [simsonpharma.com]

- 31. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Isotopic Labeling with Deuterium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Deuterium Isotopic Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in medicinal chemistry and drug development.[1][2] Its application hinges on the Kinetic Isotope Effect (KIE) , a phenomenon where the substitution of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction.[3]

Deuterium is approximately twice as heavy as protium (the common isotope of hydrogen), containing a proton and a neutron in its nucleus compared to just a proton.[4] This increased mass leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] Consequently, the C-D bond has a lower ground-state energy and requires more energy to be broken.[1] This makes the C-D bond 6 to 10 times stronger than the C-H bond.[5]